ethyl 3-oxo(314C)butanoate
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Overview
Description
Ethyl 3-oxo(314C)butanoate, also known as ethyl acetoacetate, is a colorless liquid ester with a pleasant odor. Its chemical formula is CH₃COCH₂COOC₂H₅, and it has a relative density of 1.03. The compound exhibits keto-enol tautomerism, with about 7% of the enol form present under normal conditions . It is widely used in organic synthesis due to its versatile reactivity.
Preparation Methods
Ethyl 3-oxo(314C)butanoate can be synthesized through various methods:
Chemical Reactions Analysis
Ethyl 3-oxo(314C)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid.
Reduction: Reduction of this compound with reagents like lithium aluminum hydride yields 3-hydroxybutanoate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce acetoacetic acid and ethanol.
Scientific Research Applications
Ethyl 3-oxo(314C)butanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of metabolic pathways and enzyme mechanisms.
Medicine: this compound serves as a precursor in the synthesis of drugs such as sedatives and anticonvulsants.
Industry: It is employed in the production of dyes, perfumes, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 3-oxo(314C)butanoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s keto-enol tautomerism allows it to participate in both nucleophilic addition and substitution reactions. Its molecular targets include enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Ethyl 3-oxo(314C)butanoate is unique due to its keto-enol tautomerism and versatile reactivity. Similar compounds include:
Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 3-oxobutyrate: Another ester with similar reactivity but different structural features.
Ethyl acetylacetate: A compound with a similar functional group but different reactivity patterns.
This compound stands out due to its widespread use in organic synthesis and its ability to participate in a variety of chemical reactions.
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
ethyl 3-oxo(314C)butanoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+2 |
InChI Key |
XYIBRDXRRQCHLP-RHRFEJLCSA-N |
Isomeric SMILES |
CCOC(=O)C[14C](=O)C |
Canonical SMILES |
CCOC(=O)CC(=O)C |
Origin of Product |
United States |
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